molecular formula C18H16N8O3 B11073468 5-hydrazinyl-7-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}pyrido[3,4-d]pyridazin-4(3H)-one

5-hydrazinyl-7-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}pyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B11073468
M. Wt: 392.4 g/mol
InChI Key: ORCVDCXZKCHNQN-UHFFFAOYSA-N
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Description

5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE is a complex organic compound that belongs to the class of pyridopyridazines This compound is characterized by its unique structure, which includes a hydrazino group, a methyl group, and a nitrophenyl-pyrazolyl moiety

Preparation Methods

The synthesis of 5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE involves multiple steps, starting with the preparation of the pyrazolyl and pyridopyridazine intermediates. The synthetic route typically includes the following steps:

    Preparation of Pyrazolyl Intermediate: The synthesis begins with the preparation of the pyrazolyl intermediate by reacting 3-nitrophenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the pyrazole ring.

    Formation of Pyridopyridazine Core: The pyridopyridazine core is synthesized by cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone or a similar compound.

    Coupling Reaction: The pyrazolyl intermediate is then coupled with the pyridopyridazine core using a coupling reagent, such as a carbodiimide, to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.

    Substitution: The hydrazino group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures.

Scientific Research Applications

5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate binding.

    Modulation of Signaling Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole-pyrimidine core and are known for their CDK2 inhibitory activity.

    Pyridazinone Derivatives: These compounds have a pyridazine core and exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.

    Triazolo[1,5-c]pyrimidine Derivatives: These compounds contain a triazole-pyrimidine core and are studied for their potential neuroprotective and anti-neuroinflammatory effects.

The uniqueness of 5-HYDRAZINO-7-METHYL-1-{[3-(3-NITROPHENYL)-1H-PYRAZOL-4-YL]METHYL}PYRIDO[3,4-D]PYRIDAZIN-4(3H)-ONE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N8O3

Molecular Weight

392.4 g/mol

IUPAC Name

5-hydrazinyl-7-methyl-1-[[5-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl]-3H-pyrido[3,4-d]pyridazin-4-one

InChI

InChI=1S/C18H16N8O3/c1-9-5-13-14(23-25-18(27)15(13)17(21-9)22-19)7-11-8-20-24-16(11)10-3-2-4-12(6-10)26(28)29/h2-6,8H,7,19H2,1H3,(H,20,24)(H,21,22)(H,25,27)

InChI Key

ORCVDCXZKCHNQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)NN=C2CC3=C(NN=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=N1)NN

Origin of Product

United States

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